- Synthesis and structure-activity relationship studies of derivatives of the dual aromatase-sulfatase inhibitor 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate, ChemMedChem, 2013, 8(5), 779-799

Cas no 96740-92-0 (2-Fluoro-4-hydroxybenzenemethanol)

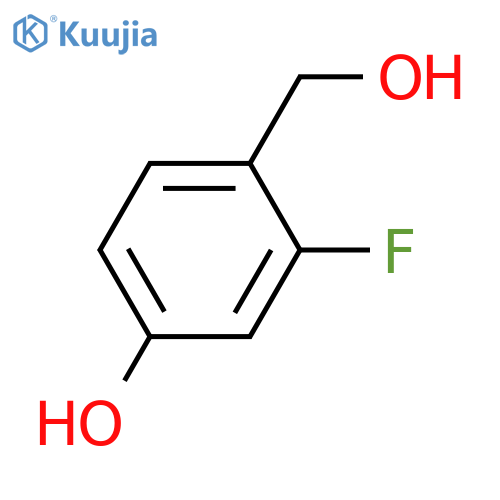

96740-92-0 structure

Nombre del producto:2-Fluoro-4-hydroxybenzenemethanol

Número CAS:96740-92-0

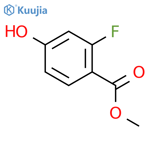

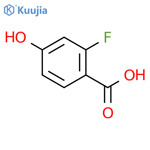

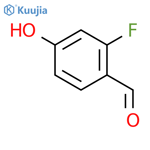

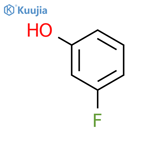

MF:C7H7FO2

Megavatios:142.127685785294

MDL:MFCD06797932

CID:1083522

PubChem ID:53939912

2-Fluoro-4-hydroxybenzenemethanol Propiedades químicas y físicas

Nombre e identificación

-

- 3-Fluoro-4-(hydroxymethyl)phenol

- 2-Fluoro-4-hydroxybenzenemethanol

- BENZENEMETHANOL,2-FLUORO-4-HYDROXY-

- 2-fluoro-4-hydroxybenzoic acid methyl ester

- 2-fluoro-4-hydroxybenzyl alcohol

- 2-fluoro-4-hyroxybenzoic acid methyl ester

- methyl 2-fluoro-4-hydroxy-benzoate

- IXBHZARBEOBOTB-UHFFFAOYSA-N

- Benzenemethanol, 2-fluoro-4-hydroxy-

- ST24042162

- Y4866

- 2-Fluoro-4-hydroxybenzenemethanol (ACI)

- MFCD06797932

- 96740-92-0

- AKOS006286505

- DA-40007

- CS-0097973

- SCHEMBL2898583

- AS-33255

- J-512472

-

- MDL: MFCD06797932

- Renchi: 1S/C7H7FO2/c8-7-3-6(10)2-1-5(7)4-9/h1-3,9-10H,4H2

- Clave inchi: IXBHZARBEOBOTB-UHFFFAOYSA-N

- Sonrisas: FC1C(CO)=CC=C(O)C=1

Atributos calculados

- Calidad precisa: 142.04300

- Masa isotópica única: 142.04300762g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 2

- Recuento de receptores de enlace de hidrógeno: 3

- Recuento de átomos pesados: 10

- Cuenta de enlace giratorio: 1

- Complejidad: 108

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 40.5

- Xlogp3: 0.8

Propiedades experimentales

- PSA: 40.46000

- Logp: 1.02360

2-Fluoro-4-hydroxybenzenemethanol Información de Seguridad

2-Fluoro-4-hydroxybenzenemethanol Datos Aduaneros

- Código HS:2908199090

- Datos Aduaneros:

China Customs Code:

2908199090Overview:

HS:2908199090 Derivatives of other phenols and phenolic alcohols containing only halogen substituents and their salts VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

HS: 2908199090. derivatives of polyphenols or phenol-alcohols containing only halogen substituents and their salts. VAT:17.0%. tax rebate rate:9.0%. supervision conditions:None. MFN tariff:5.5%. general tariff:30.0%

2-Fluoro-4-hydroxybenzenemethanol PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FA839-200mg |

2-Fluoro-4-hydroxybenzenemethanol |

96740-92-0 | 95+% | 200mg |

245.0CNY | 2021-07-14 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1168613-100mg |

3-Fluoro-4-(hydroxymethyl)phenol |

96740-92-0 | 97% | 100mg |

¥115.00 | 2024-04-23 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB27902-25g |

2-Fluoro-4-hydroxybenzenemethanol |

96740-92-0 | 97% | 25g |

9079.00 | 2021-07-09 | |

| Chemenu | CM256022-1g |

3-Fluoro-4-(hydroxymethyl)phenol |

96740-92-0 | 95% | 1g |

$102 | 2022-06-09 | |

| Alichem | A014001379-250mg |

2-Fluoro-4-hydroxybenzyl alcohol |

96740-92-0 | 97% | 250mg |

$504.00 | 2023-08-31 | |

| Alichem | A014001379-500mg |

2-Fluoro-4-hydroxybenzyl alcohol |

96740-92-0 | 97% | 500mg |

$839.45 | 2023-08-31 | |

| Ambeed | A142638-5g |

3-Fluoro-4-(hydroxymethyl)phenol |

96740-92-0 | 95% | 5g |

$299.0 | 2025-02-26 | |

| TRC | F591860-10g |

2-Fluoro-4-hydroxybenzenemethanol |

96740-92-0 | 10g |

$ 1590.00 | 2022-06-04 | ||

| Chemenu | CM256022-1g |

3-Fluoro-4-(hydroxymethyl)phenol |

96740-92-0 | 95% | 1g |

$102 | 2021-06-16 | |

| abcr | AB515142-5 g |

3-Fluoro-4-(hydroxymethyl)phenol, 95%; . |

96740-92-0 | 95% | 5g |

€496.10 | 2023-04-18 |

2-Fluoro-4-hydroxybenzenemethanol Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 45 min, rt

1.2 Reagents: Ethyl acetate , Hydrochloric acid , Water

1.2 Reagents: Ethyl acetate , Hydrochloric acid , Water

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; > 3 h, rt

Referencia

- Substituted piperidine derivatives as a GPR119 agonist useful in treatment of metabolism related diseases and their preparation, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, rt

Referencia

- Circumventing Seizure Activity in a Series of G Protein Coupled Receptor 119 (GPR119) Agonists, Journal of Medicinal Chemistry, 2014, 57(21), 8984-8998

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 3 h, 0 °C

1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; 0 °C

1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; 0 °C

Referencia

- Piperidine compound containing 1-oxido-thiazole moiety as GPR119 agonist and preparation method thereof, Korea, , ,

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; rt

1.2 Reagents: Methanol

1.2 Reagents: Methanol

Referencia

- Compounds directed against pilus biogenesis and activity in pathogenic bacteria; methods and compositions for synthesis, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; > 3 h, rt

Referencia

- Preparation of substituted piperidine derivatives as GPR119 agonists, Korea, , ,

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Trimethyl borate Solvents: Tetrahydrofuran

1.2 Solvents: Methanol

1.2 Solvents: Methanol

Referencia

- Preparation of Fluorinated Linkers: Use of 19F NMR Spectroscopy to Establish Conditions for Solid-Phase Synthesis of Pilicide Libraries, Journal of Combinatorial Chemistry, 2000, 2(6), 736-748

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; rt → 0 °C; 0 °C → rt; 3 h, rt

Referencia

- Piperazine derivative as GPR119 activator and method for the preparation thereof, Korea, , ,

Métodos de producción 9

Condiciones de reacción

Referencia

- Fluorinated linkers for monitoring solid-phase synthesis using gel-phase 19F NMR spectroscopy, Tetrahedron Letters, 1998, 39(39), 7193-7196

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 10 min, rt

Referencia

- Electronically modified polymer-supported cinchona phase-transfer catalysts for asymmetric synthesis of α-alkyl-α-amino acid derivatives, Chemistry Letters, 2008, 37(4), 436-437

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: Potassium hydroxide Solvents: Water ; 1 h, 60 °C

1.2 Solvents: Water ; 60 °C → 40 °C; 18 h, 40 °C; 40 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 Solvents: Water ; 60 °C → 40 °C; 18 h, 40 °C; 40 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water

Referencia

- Preparation of piperazines for treating disorders associated with the 5-HT2 receptor, World Intellectual Property Organization, , ,

2-Fluoro-4-hydroxybenzenemethanol Raw materials

- 2-Fluoro-4-hydroxybenzaldehyde

- 3-Fluorophenol

- 2-Fluoro-4-hydroxybenzoic Acid

- Methyl 2-fluoro-4-hydroxybenzoate

2-Fluoro-4-hydroxybenzenemethanol Preparation Products

2-Fluoro-4-hydroxybenzenemethanol Literatura relevante

-

Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680

-

Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068

-

3. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

96740-92-0 (2-Fluoro-4-hydroxybenzenemethanol) Productos relacionados

- 438049-36-6(2,6-Difluoro-4-hydroxybenzyl alcohol)

- 60129-31-9(3-cyclopropylbutanoic acid)

- 1794932-70-9(1-(2,4-dimethylphenyl)-4-[1-(thiophene-2-sulfonyl)piperidine-4-carbonyl]piperazine)

- 1805556-42-6(Methyl 5-bromo-2-methylpyridine-4-acetate)

- 2228779-38-0(4-methoxy-4-methyl-1-nitropentane)

- 848657-90-9(3-oxo-N-3-(trifluoromethyl)phenyl-1,2,3,4-tetrahydroquinoxaline-1-carboxamide)

- 1211592-95-8(2-cyclopropyloxazole-5-carbonitrile)

- 681274-37-3(N-(2H-1,3-benzodioxol-5-yl)-2-({1-(4-bromophenyl)methyl-1H-indol-3-yl}sulfanyl)acetamide)

- 2137896-84-3(2,3-Dioxo-1,4-dihydroquinoxaline-6-sulfonyl fluoride)

- 32493-03-1(5-methyl-1-propyl-1H-pyrazole)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:96740-92-0)2-Fluoro-4-hydroxybenzenemethanol

Pureza:99%

Cantidad:5g

Precio ($):283.0